molecular formula C11H16N2O4S B2475294 4-(4-amino-N-methylphenylsulfonamido)butanoic acid CAS No. 1219844-59-3

4-(4-amino-N-methylphenylsulfonamido)butanoic acid

Cat. No.: B2475294
CAS No.: 1219844-59-3
M. Wt: 272.32
InChI Key: KNHYLKWTSAYHAD-UHFFFAOYSA-N
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Description

4-(4-amino-N-methylphenylsulfonamido)butanoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is a derivative of butanoic acid, featuring a sulfonamido group attached to a phenyl ring, which is further substituted with an amino group and a methyl group

Properties

IUPAC Name

4-[(4-aminophenyl)sulfonyl-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHYLKWTSAYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-amino-N-methylphenylsulfonamido)butanoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-amino-N-methylbenzenesulfonamide and butanoic acid.

    Reaction Conditions: The sulfonamide is reacted with butanoic acid under acidic or basic conditions to form the desired product. Common reagents used in this reaction include hydrochloric acid or sodium hydroxide.

    Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-(4-amino-N-methylphenylsulfonamido)butanoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino or sulfonamido groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-amino-N-methylphenylsulfonamido)butanoic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand. It may also be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: In the industrial sector, it is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-amino-N-methylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamido group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

4-(4-amino-N-methylphenylsulfonamido)butanoic acid can be compared with other similar compounds, such as :

    4-(4-aminophenylsulfonamido)butanoic acid: This compound lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.

    4-(4-methylphenylsulfonamido)butanoic acid:

    4-(4-methylbenzenesulfonamido)butanoic acid: This compound is similar but has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

4-(4-amino-N-methylphenylsulfonamido)butanoic acid, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N2O3S
  • Molecular Weight : 256.32 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with the appropriate sulfonamide and butanoic acid derivatives.
  • Reaction Conditions : The reaction is generally conducted under acidic or basic conditions to facilitate the formation of the amide bond.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
AntimicrobialExhibits activity against a range of bacterial strains.
AntiparasiticDemonstrates potential in inhibiting protozoan parasites in vitro.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
AnalgesicShows promise in pain relief mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Case Study 2: Antiparasitic Effects

In vitro assays demonstrated that the compound had noteworthy antitrypanosomal activity, effectively inhibiting Trypanosoma brucei proliferation at low concentrations. This suggests its potential application in treating diseases such as sleeping sickness .

Case Study 3: Anti-inflammatory Properties

Research involving animal models showed that administration of this compound led to a marked decrease in inflammatory markers, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-amino-N-methylphenylsulfonamido)butanoic acid, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via sulfonamide formation using 4-methylbenzenesulfonyl chloride and a butanoic acid derivative in the presence of a base like triethylamine. Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid to sulfonyl chloride), solvent selection (e.g., dichloromethane for better solubility), and temperature control (0–25°C to minimize side reactions). Post-reaction purification via recrystallization or column chromatography ensures high yield (≥85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm backbone structure and substituent positions (e.g., sulfonamide proton at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
  • HPLC/TLC : Monitoring reaction progress and purity assessment using polar stationary phases (e.g., silica gel) and mobile phases like ethyl acetate/hexane mixtures .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to the sulfonamide group’s known interaction with metalloenzymes. Use in vitro models with IC₅₀ determination via spectrophotometric methods. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with controls for membrane permeability (e.g., propidium iodide staining) .

Advanced Research Questions

Q. What mechanistic insights guide the compound’s reactivity in substitution and oxidation reactions?

  • Answer : The sulfonamide group acts as a leaving site in nucleophilic substitutions (e.g., with amines or thiols), while the carboxylic acid facilitates coordination with metal catalysts. Oxidation with KMnO₄/H₂O₂ converts the sulfonamide to sulfonic acid derivatives, confirmed by mass spectrometry. Reaction kinetics can be studied via in situ FTIR to track intermediate formation .

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites for functionalization. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or COX-2. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties (e.g., bioavailability >80%) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH variations affecting ionization) or impurity levels. Validate findings by:

  • Repeating assays under standardized protocols (e.g., pH 7.4 buffer, 37°C incubation).
  • Cross-verifying with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Conducting purity checks via elemental analysis and HRMS .

Q. What structural modifications enhance the compound’s selectivity in enzyme inhibition?

  • Answer : Comparative SAR studies show that:

  • Para-substituted aryl groups (e.g., -Cl or -OCH₃) improve hydrophobic interactions with enzyme pockets.
  • Branching the butanoic acid chain (e.g., methyl groups at C3) reduces off-target effects by steric hindrance.
  • N-methylation of the sulfonamide decreases renal toxicity while maintaining potency (e.g., IC₅₀ reduction from 50 nM to 30 nM in carbonic anhydrase II) .

Methodological Notes

  • Data Validation : Always cross-reference spectral data with PubChem or peer-reviewed databases to resolve ambiguities .
  • Ethical Compliance : Adhere to safety protocols for sulfonamide handling (e.g., PPE, fume hood use) and dispose of waste per EPA guidelines .

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